molecular formula C21H29N3O5 B11820183 D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester

Cat. No.: B11820183
M. Wt: 403.5 g/mol
InChI Key: MTSYKEMMYDLAKS-MRXNPFEDSA-N
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Description

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester: is a synthetic compound with the molecular formula C21H29N3O5 and a molecular weight of 403.47 g/mol . This compound is a derivative of D-Tryptophan, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester typically involves the protection of the amino group of D-Tryptophan using a tert-butoxycarbonyl (Boc) group. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The Boc-protected amino group allows for selective interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison:

Conclusion

D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-21(4,5)18(26)23-16(17(25)28-6)11-13-12-22-15-10-8-7-9-14(13)15/h7-10,12,16,22H,11H2,1-6H3,(H,23,26)(H,24,27)/t16-/m1/s1

InChI Key

MTSYKEMMYDLAKS-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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